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Compound of Interest

Compound Name: 4-Hydroxybenzamide

Cat. No.: B152061

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxybenzamide, a compound of interest in pharmaceutical and chemical research. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended
for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Hydroxybenzamide (CAS No: 619-57-8) is a benzamide derivative with the molecular
formula C7H7NO:a. It serves as a valuable building block in the synthesis of more complex
molecules, including pharmaceuticals like balanol, a potent protein kinase C inhibitor.[1]
Understanding its structural features through spectroscopic analysis is crucial for quality
control, reaction monitoring, and characterization of its derivatives. This guide presents key
spectroscopic data in a structured format to facilitate its use in a research setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The data presented below was obtained in Dimethyl Sulfoxide-de (DMSO-de), a
common solvent for this compound.
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Table 1: *H NMR Spectroscopic Data for 4-Hydroxybenzamide (DMSO-de)[2]

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~10.0 Singlet (broad) 1H Phenolic -OH
Aromatic H (ortho to -

~7.77 Doublet 2H
CONHz2)

~7.76 Singlet (broad) 1H Amide -NH2

~7.12 Singlet (broad) 1H Amide -NH2
Aromatic H (ortho to -

~6.81 Doublet 2H

OH)

Table 2: 13C NMR Spectroscopic Data for 4-Hydroxybenzamide (DMSO-ds)

Chemical Shift (6) ppm

Assignment

~168.0 Amide Carbonyl (C=0)

~160.5 Aromatic Carbon (C-OH)
~130.2 Aromatic CH (ortho to -CONHz)
~124.9 Aromatic Carbon (C-CONHz)
~114.5 Aromatic CH (ortho to -OH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for 4-Hydroxybenzamide (KBr Pellet)[3]
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3450 - 3200 Strong, Broad O-H Stretch Phenol

~3350, ~3170 Medium N-H Stretch Primary Amide
~1650 Strong C=0 Stretch Amide | Band
~1605 Medium N-H Bend Amide Il Band
~1590, ~1500 Medium-Strong C=C Stretch Aromatic Ring
~1280 Strong C-O Stretch Phenol

~850 Strong C-H Bend p-disubstituted

benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The molecular weight of 4-Hydroxybenzamide is 137.14 g/mol .

Table 4: Mass Spectrometry Data for 4-Hydroxybenzamide (Electron lonization - EIl)

Mass-to-Charge Ratio (m/z) Proposed Fragment
137 [M]* (Molecular lon)
121 [M - NH2]*

93 [CeHsO]*

65 [CsHs]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.
Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
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o Sample Preparation: Accurately weigh 5-20 mg of 4-Hydroxybenzamide and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a clean vial.
Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

e 1H NMR Acquisition:
o Pulse Sequence: Use a standard single-pulse sequence.
o Relaxation Delay: Set a delay of 1-5 seconds.
o Acquisition Time: Typically 2-4 seconds.
o Number of Scans: 8 to 16 scans are usually sufficient.
e 13C NMR Acquisition:
o Pulse Sequence: A proton-decoupled single-pulse experiment is standard.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to
the low natural abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent
peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 4-Hydroxybenzamide with approximately 100 mg of
dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

» Pellet Formation: Place the powder into a pellet press die. Apply high pressure (several tons)
to form a thin, transparent or translucent pellet.
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» Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record a
background spectrum of the empty sample compartment. Then, acquire the sample
spectrum, typically over a range of 4000 to 400 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with El)

o Sample Preparation: Prepare a dilute solution of 4-Hydroxybenzamide (approx. 1 mg/mL)
in a volatile solvent like methanol or dichloromethane.

e |nstrumentation and Conditions:

o Injector: Use a split/splitless injector, typically in split mode to avoid overloading the
column. Set the injector temperature to ~250 °C.

o GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
is suitable.

o Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher
temperature (e.g., 250 °C) to ensure separation and elution of the compound.

o lon Source: Electron lonization (El) at a standard energy of 70 eV.
o Analyzer: Scan a mass range appropriate for the compound, for instance, m/z 40 to 200.

o Data Acquisition and Analysis: Inject a small volume (e.g., 1 pL) of the sample solution. The
instrument software will record the total ion chromatogram (TIC) and the mass spectrum for
the eluting peak corresponding to 4-Hydroxybenzamide.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic
analysis of 4-Hydroxybenzamide.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed EI fragmentation of 4-Hydroxybenzamide.
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Key Functional Groups of 4-Hydroxybenzamide

Functional Group Phenolic -OH Amide -NH2 Amide C=0 | Aromatic Ring
Vibration Mode O-H Stretch (broad) | N-H Stretch (two bands) | C=0 Stretch C=C Stretch
Expected Wavenumber (cm~1) ~3300 ~3350, ~3170 ~1650 1600-1450
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Caption: Key IR absorptions for 4-Hydroxybenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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